molecular formula C12H14O6 B8315071 5-Methoxy-2-(2-methoxy-2-oxoethoxy) benzoic acid, methyl ester

5-Methoxy-2-(2-methoxy-2-oxoethoxy) benzoic acid, methyl ester

Cat. No.: B8315071
M. Wt: 254.24 g/mol
InChI Key: POJAOSBDQSYYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(2-methoxy-2-oxoethoxy) benzoic acid, methyl ester is a useful research compound. Its molecular formula is C12H14O6 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

methyl 5-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate

InChI

InChI=1S/C12H14O6/c1-15-8-4-5-10(18-7-11(13)16-2)9(6-8)12(14)17-3/h4-6H,7H2,1-3H3

InChI Key

POJAOSBDQSYYAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 50.0 g (0.27 mole) of 2-hydroxy-5-methoxybenzoic acid, methyl ester, 88.0 g (0.64 mole) of anhydrous potassium carbonate, and 25.4 ml (46.4 g, 0.30 mole) of methyl bromoacetate in 300 ml of N,N-dimethylformamide is stirred at room temperature for 24 hours. The reaction mixture is added to 1100 g of ice/water, stirred for 1 hour, and the precipitated crude product is filtered and washed with water. Recrystallization from aqueous methanol yields 54.7 g (78% yield) of analytically pure 5-methoxy-2-(2-methoxy-2-oxoethoxy) benzoic acid, methyl ester, mp 82°-85° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
25.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1100 g
Type
reactant
Reaction Step Two

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